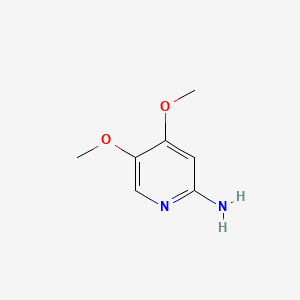

4,5-Dimethoxypyridin-2-amine

Beschreibung

BenchChem offers high-quality 4,5-Dimethoxypyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethoxypyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKKEZUQYZLTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577466 | |

| Record name | 4,5-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000843-61-7 | |

| Record name | 4,5-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 4,5-Dimethoxypyridin-2-amine

Abstract

4,5-Dimethoxypyridin-2-amine is a key substituted pyridine scaffold of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules, making its efficient and scalable synthesis a critical objective for researchers. This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway to 4,5-Dimethoxypyridin-2-amine. We will delve into the strategic considerations behind the chosen route, provide detailed, step-by-step experimental protocols, and offer insights into the mechanistic underpinnings of each transformation. The guide is designed for researchers, chemists, and drug development professionals, balancing theoretical principles with practical, field-proven methodologies.

Introduction: The Strategic Importance of Substituted 2-Aminopyridines

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, renowned for its ability to engage in a variety of biological interactions.[1][2] Its prevalence in pharmaceuticals underscores the continuous need for versatile and efficient synthetic routes to novel, highly substituted analogues like 4,5-dimethoxypyridin-2-amine. The introduction of methoxy groups at the C4 and C5 positions significantly modulates the electronic and steric properties of the pyridine ring, offering opportunities to fine-tune molecular interactions with biological targets, improve pharmacokinetic profiles, and enhance metabolic stability.

This guide outlines a logical and efficient three-step synthesis commencing from a halogenated nitropyridine precursor. The chosen strategy hinges on two fundamental and high-yielding transformations in heterocyclic chemistry: nucleophilic aromatic substitution (SNAr) and the reduction of an aromatic nitro group. This pathway is selected for its reliability, scalability, and the predictable reactivity of the intermediates involved.

Retrosynthetic Analysis and Strategic Pathway

The design of an effective synthesis requires a logical retrosynthetic approach to identify a practical starting point and a sequence of reliable reactions. Our strategy for 4,5-dimethoxypyridin-2-amine is as follows:

The final and key transformation is the introduction of the C2-amino group. A well-established and highly efficient method for this is the reduction of a corresponding nitro group.[3] This identifies 4,5-dimethoxy-2-nitropyridine (2) as the immediate precursor.

The dimethoxy functionality can be installed via a double nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated pyridine ring using sodium methoxide. The presence of a strongly electron-withdrawing nitro group at the C2 position is critical, as it powerfully activates the C4 (para) and C5 positions towards nucleophilic attack, thereby facilitating the substitution of leaving groups like halogens. This points to a 4,5-dihalo-2-nitropyridine (1) as a suitable precursor.

This retrosynthetic breakdown leads to a robust forward synthesis, which is illustrated in the workflow diagram below.

Caption: Retrosynthetic pathway for 4,5-Dimethoxypyridin-2-amine.

The Synthetic Pathway: From Precursor to Final Product

The proposed forward synthesis is a linear three-step process designed for efficiency and control.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 4,5-Dimethoxy-2-nitropyridine (2) via Nucleophilic Aromatic Substitution

Causality and Experimental Choice: The core of this step is the SNAr reaction. The choice of a 2-nitropyridine scaffold is deliberate. The nitro group is one of the most powerful activating groups for SNAr on aromatic rings due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when it is positioned ortho or para to the leaving group. In the case of a 4,5-dihalo-2-nitropyridine, the nitro group at C2 activates both the C4 (para) and C5 positions, enabling a facile double substitution by a nucleophile like methoxide.

Methanol is chosen as the solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions. The reaction is typically performed at reflux to ensure a sufficient rate of reaction for the double substitution. An excess of sodium methoxide is used to drive the reaction to completion.

Experimental Protocol:

-

To a stirred solution of sodium methoxide (2.5 equivalents) in anhydrous methanol (10 mL per 1 mmol of substrate) under an inert atmosphere of nitrogen, add 4,5-dichloro-2-nitropyridine (1.0 equivalent).

-

Heat the resulting mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by adding water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 4,5-dimethoxy-2-nitropyridine (2).

Data Summary Table:

| Parameter | Value | Reference |

| Starting Material | 4,5-Dichloro-2-nitropyridine | Commercially Available |

| Reagents | Sodium Methoxide, Methanol | Standard Reagents |

| Temperature | 65 °C (Reflux) | General SNAr Conditions |

| Typical Yield | 85-95% | Estimated from similar reactions |

| Purity (Post-Purification) | >98% (by HPLC) | Standard Expectation |

Step 2: Reduction of 4,5-Dimethoxy-2-nitropyridine (2) to 4,5-Dimethoxypyridin-2-amine (3)

Causality and Experimental Choice: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[3] Several reliable methods exist, with the choice often depending on substrate compatibility and scale.

-

Catalytic Hydrogenation (H₂/Pd-C): This is a clean and high-yielding method. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction proceeds under a hydrogen atmosphere and typically gives very pure product with water as the only byproduct. It is often the method of choice for its efficiency and environmental friendliness.

-

Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl): This classical method involves the use of a metal, such as tin(II) chloride or iron powder, in the presence of a strong acid like hydrochloric acid.[4] This method is robust, inexpensive, and tolerant of many functional groups, although the workup can be more involved due to the need to remove metal salts.

For this guide, we will detail the catalytic hydrogenation protocol due to its cleaner reaction profile and simpler product isolation.

Experimental Protocol (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve 4,5-dimethoxy-2-nitropyridine (2) (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol % loading).

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm or as per equipment specifications) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 4,5-dimethoxypyridin-2-amine (3).

-

The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Data Summary Table:

| Parameter | Value | Reference |

| Starting Material | 4,5-Dimethoxy-2-nitropyridine (2) | Synthesized in Step 1 |

| Reagents | H₂ gas, 10% Pd/C, Methanol | [5] |

| Pressure | 1-3 atm H₂ | Standard Hydrogenation |

| Typical Yield | >95% | [3][4] |

| Purity (Post-Purification) | >99% (by HPLC) | Standard Expectation |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient pathway for the preparation of 4,5-dimethoxypyridin-2-amine. By leveraging fundamental reactions such as nucleophilic aromatic substitution and nitro group reduction, this methodology ensures high yields and purity, making it suitable for both laboratory-scale synthesis and potential scale-up for drug development programs. The principles discussed—activating effects of nitro groups in SNAr and the reliability of catalytic hydrogenation—are cornerstone concepts in modern heterocyclic chemistry. Further research may explore alternative routes, such as those involving C-H activation or novel ring-forming strategies, to further expand the toolkit available to medicinal chemists for the synthesis of complex pyridine derivatives.

References

-

Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry. Available at: [Link]

-

Chem Asian J. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chem Asian J, 17(9). Available at: [Link]

-

Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. American Chemical Society. Available at: [Link]

-

Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. ResearchGate. Available at: [Link]

-

J Org Chem. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

-

National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available at: [Link]

- Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.

-

SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

-

American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

-

ResearchGate. (2024). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Available at: [Link]

-

Springer. (n.d.). Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. Available at: [Link]

-

Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available at: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

-

IUCr. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Available at: [Link]

-

IUCr Journals. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

PubMed Central. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Available at: [Link]

-

Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Available at: [Link]

-

ResearchGate. (2025). 4,5-Dimethoxy-2-nitrobenzhydrol. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-mercapto-5-methoxyimidazo [4,5-b] pyridine. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Available at: [Link]

-

NIH. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available at: [Link]

-

NIH. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available at: [Link]

-

AIR Unimi. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibito. Available at: [Link]

Sources

An In-depth Technical Guide to 4,5-Dimethoxypyridin-2-amine

This guide provides a comprehensive technical overview of 4,5-Dimethoxypyridin-2-amine, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights to facilitate its effective use in the laboratory.

Compound Identification and Overview

4,5-Dimethoxypyridin-2-amine is a substituted aminopyridine featuring two methoxy groups on the pyridine core. This substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The presence of the 2-amino group provides a primary nucleophilic site for derivatization, while the methoxy groups modulate the reactivity of the pyridine ring.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: 4,5-Dimethoxypyridin-2-amine

-

Synonyms: 4,5-dimethoxy-2-pyridinamine

-

CAS Number: 1000843-61-7[1]

-

Molecular Formula: C₇H₁₀N₂O₂[1]

-

Molecular Weight: 154.17 g/mol [1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its proper handling, storage, and application in chemical reactions. 4,5-Dimethoxypyridin-2-amine is typically supplied as a solid.[1]

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Molecular Weight | 154.17 | [1] |

| Purity | ≥96% (Typical) | [1] |

| Storage Temperature | 2-8°C, Inert Atmosphere, Keep in Dark Place | [1] |

Note: Experimental values for properties like melting point, boiling point, and pKa are not consistently reported in publicly available databases and should be determined empirically for specific batches.

Synthesis and Purification

The synthesis of substituted 2-aminopyridines can be challenging compared to reactions on simpler aromatic rings like benzene.[2] Direct amination is often not feasible, necessitating multi-step sequences. While a specific, high-yield synthesis for 4,5-Dimethoxypyridin-2-amine is not detailed in readily available literature, a general and robust approach involves the functionalization of a pre-existing pyridine N-oxide. This strategy, a variant of the Reissert-Henze reaction, circumvents the issues of direct amination on electron-deficient pyridine rings.[3]

General Synthetic Workflow: A Mechanistic Perspective

The following protocol is a generalized, yet illustrative, method adapted from modern synthetic strategies for producing substituted 2-aminopyridines.[2][3] The core principle is to activate the pyridine ring towards nucleophilic attack by forming the N-oxide, which then directs the incoming amino group to the C2 position.

Experimental Protocol:

-

N-Oxide Formation: The starting material, a suitably substituted 4,5-dimethoxypyridine, is oxidized to the corresponding N-oxide using an oxidizing agent like m-CPBA or H₂O₂ in acetic acid. The choice of oxidant is critical; m-CPBA is often preferred for its cleaner reaction profile.

-

Activation and Amination: The pyridine N-oxide is activated. Modern methods may use reagents like tosyl chloride or a phosphonium coupling reagent.[3] This activation makes the C2 position highly electrophilic. Subsequent reaction with an ammonia source or a protected amine furnishes the 2-amino-substituted pyridine.

-

Deprotection/Hydrolysis (if necessary): If a protected amine or an intermediate like an N-formyl derivative is used, a final deprotection or hydrolysis step under mild conditions is required to reveal the free 2-amino group.[3]

-

Purification: The crude product is purified. The choice of technique is dictated by the product's properties. For a solid compound like 4,5-Dimethoxypyridin-2-amine, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective. Column chromatography on silica gel can be employed for more challenging purifications.

Workflow Visualization

The diagram below illustrates the conceptual workflow for the synthesis of a 2-aminopyridine derivative, highlighting the key stages from the starting pyridine to the final purified product.

Caption: Key reactivity pathways for derivatizing 4,5-Dimethoxypyridin-2-amine.

Stability and Storage

The compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) and protected from light to prevent degradation. [1]Aminopyridines can be sensitive to oxidation and should be handled accordingly.

Applications in Medicinal Chemistry and Drug Discovery

Substituted aminopyridines and aminopyrimidines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [4][5]4,5-Dimethoxypyridin-2-amine serves as a valuable building block for synthesizing molecules with potential therapeutic applications in areas such as:

-

Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif for many protein kinase inhibitors used in oncology.

-

CNS Agents: The pyridine scaffold is prevalent in drugs targeting the central nervous system.

-

Antimicrobial Agents: Pyrimidine and pyridine derivatives are known to form the basis of various antibacterial and antifungal compounds. [4] The specific 4,5-dimethoxy substitution pattern can be strategically used to optimize properties like solubility, metabolic stability, and target engagement through precise interactions within a protein's binding pocket.

Safety and Handling

4,5-Dimethoxypyridin-2-amine is classified as a warning-level hazard. [1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1] Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.

References

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dimethoxy-3-pyridin-4-ylpyridin-2-amine. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. ACS Publications. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Reaction of 2-Aminopyridine with α-Halo Ketones. ACS Publications. Retrieved from [Link]

-

GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfuric Acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4,5-Dimethoxypyridin-2-amine

Prepared by: Gemini, Senior Application Scientist

Preamble: On the Nature of Spectroscopic Data in Drug Discovery

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization process. This guide focuses on 4,5-Dimethoxypyridin-2-amine (CAS: 1000843-61-7), a substituted pyridine derivative of interest in medicinal chemistry.

It is important to note that while this compound is commercially available, a consolidated public repository of its complete, experimentally-verified spectroscopic data is not readily accessible in peer-reviewed literature. Therefore, this document serves a dual purpose: first, to provide detailed, field-proven protocols for acquiring the necessary spectra, and second, to offer an expert interpretation of the expected spectroscopic characteristics based on the molecule's known structure and data from analogous compounds. This predictive analysis is grounded in fundamental principles and authoritative spectral data of related structures, providing a robust framework for researchers working with this or similar molecules.

Molecular Structure and Expected Spectroscopic Features

4,5-Dimethoxypyridin-2-amine is a heteroaromatic compound with the molecular formula C₇H₁₀N₂O₂.[1] Its structure incorporates several key functional groups that will give rise to distinct spectroscopic signals:

-

A Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

-

A Primary Amine (-NH₂): Attached at the C2 position of the pyridine ring.

-

Two Methoxy Groups (-OCH₃): Attached at the C4 and C5 positions.

Each of these features will be interrogated using a suite of spectroscopic methods to confirm the molecule's identity and purity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 4,5-Dimethoxypyridin-2-amine, we expect to see signals corresponding to the aromatic protons, the amine protons, and the methoxy group protons.

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a standard procedure for preparing and analyzing a sample of 4,5-Dimethoxypyridin-2-amine.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can facilitate the observation of N-H protons which may exchange too rapidly in other solvents.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis is required, though modern spectrometers can reference the residual solvent peak.

-

Securely cap the vial and vortex until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz or higher field spectrometer.[3]

-

Average a sufficient number of scans (typically 8 to 16) to obtain a high signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Perform phase correction and baseline correction to ensure accurate integration.

-

Integrate all signals to determine the relative ratios of protons.

-

Reference the spectrum to the residual solvent peak or TMS.

-

Predicted ¹H NMR Spectrum and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for 4,5-Dimethoxypyridin-2-amine. These predictions are based on established substituent effects in pyridine systems.[4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Authoritative Comparison |

| H-3 (Pyridyl) | ~6.3 - 6.6 | Singlet (s) | 1H | This proton is shielded by the adjacent electron-donating amino group. In 2-aminopyridine, the H-3 proton appears around 6.4-6.6 ppm. The C4-methoxy group would provide additional shielding. |

| H-6 (Pyridyl) | ~7.5 - 7.8 | Singlet (s) | 1H | This proton is adjacent to the ring nitrogen, which is deshielding. In similar 2-aminopyridines, the H-6 proton is typically the most downfield signal.[5] |

| -NH₂ (Amine) | ~4.5 - 5.5 (broad) | Singlet (s, broad) | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange. |

| -OCH₃ (C4/C5) | ~3.8 - 4.0 | Singlet (s) | 6H | Methoxy groups on an aromatic ring typically appear in this region. The two methoxy groups are in different environments but are expected to have very similar chemical shifts, potentially appearing as a single peak integrating to 6H. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of a molecule. As it is a less sensitive nucleus than ¹H, longer acquisition times are generally required.

Experimental Protocol for ¹³C NMR Data Acquisition

The sample prepared for ¹H NMR can be used directly.

-

Data Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to acquire a spectrum where all carbon signals appear as singlets.

-

A wider spectral width (e.g., 0-200 ppm) is necessary compared to ¹H NMR.

-

Acquire a significantly larger number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio.[6]

-

-

Data Processing:

-

Process the data similarly to ¹H NMR (Fourier transform, phase, and baseline correction).

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[7]

-

Predicted ¹³C NMR Spectrum and Interpretation

We expect to see 7 distinct carbon signals. Predictions are based on additive models and data from substituted pyridines.[8][9][10]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Authoritative Comparison |

| C-2 | ~158 - 162 | The carbon bearing the amino group is significantly shielded. In 2-aminopyridine, this carbon appears near 158 ppm. |

| C-3 | ~105 - 110 | Shielded by the C2-amino group and adjacent to the C4-methoxy group. |

| C-4 | ~150 - 155 | This carbon is attached to an electron-donating methoxy group, leading to a downfield shift (ipso-effect). |

| C-5 | ~140 - 145 | Also attached to a methoxy group, expected to be downfield. |

| C-6 | ~145 - 150 | This carbon is adjacent to the ring nitrogen and is typically the most deshielded of the protonated ring carbons in pyridine systems. |

| -OCH₃ (C4) | ~55 - 57 | Typical range for methoxy carbons attached to an aromatic ring. |

| -OCH₃ (C5) | ~55 - 57 | Expected to be in a similar range to the C4-methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and H₂O absorptions.

-

Predicted IR Spectrum and Interpretation

The key functional groups will produce characteristic absorption bands.[11][12][13]

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3500 - 3300 | Medium | As a primary amine, two distinct bands are expected: one for the asymmetric stretch and one for the symmetric stretch. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Characteristic of C-H bonds on the pyridine ring. |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium | Arising from the C-H bonds of the two methoxy groups. |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | This is a characteristic bending vibration for primary amines.[11] |

| C=C & C=N Stretch | 1600 - 1450 | Medium-Strong | Multiple bands are expected from the stretching vibrations within the aromatic pyridine ring. |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong | Strong, characteristic absorption from the aryl-O bond of the methoxy groups. |

| C-N Stretch | 1335 - 1250 | Strong | Arising from the stretching of the C2-NH₂ bond.[11] |

Workflow for Spectroscopic Analysis

The diagram below illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like 4,5-Dimethoxypyridin-2-amine.

Caption: Logical workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Analysis:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum, scanning a relevant m/z range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to determine the exact mass, allowing for the confirmation of the molecular formula.

-

Predicted Mass Spectrum Data

-

Molecular Weight: The molecular formula C₇H₁₀N₂O₂ gives a monoisotopic mass of 154.0742 g/mol .

-

Expected Ion: Using ESI in positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺.

-

High-Resolution MS (HRMS): The expected m/z for [C₇H₁₁N₂O₂]⁺ would be 155.0815 . Observing this exact mass would provide strong confirmation of the elemental composition.

Conclusion and Self-Validating Systems

The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of 4,5-Dimethoxypyridin-2-amine.

-

MS confirms the correct molecular weight and formula.

-

IR confirms the presence of key functional groups (amine, methoxy, pyridine ring).

-

¹³C NMR confirms the presence of the correct number of carbon atoms in their expected electronic environments.

-

¹H NMR confirms the number and environment of all protons, and its integration should match the proposed structure.

When the data from all four techniques are consistent with the proposed structure and with each other, the identity of the compound is confirmed with a high degree of confidence. This multi-faceted approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical step in any research or development pipeline.

References

-

Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. [Link]

-

The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society. [Link]

-

Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. imanager. [Link]

-

Supplementary Information. cen.acs.org. [Link]

-

Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. ResearchGate. [Link]

-

IR: amines. University of California, Los Angeles. [Link]

-

N-(4-Methoxyphenyl)pyridin-2-amine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. chem.wisc.edu. [Link]

-

N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452. PubChem. [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

-

Tables For Organic Structure Analysis. chem.wisc.edu. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

4-[(5-Methyl-2-pyridinyl)methoxy]pyrimidin-2-amine. PubChem. [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate. [Link]

-

Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. PubMed. [Link]

-

13 C NMR Chemical Shifts. Oregon State University. [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. The Royal Society of Chemistry. [Link]

-

Ch13 - Sample IR spectra. University of Calgary. [Link]

-

Table of Characteristic IR Absorptions. chem.wisc.edu. [Link]

-

Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC - NIH. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

-

Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. MDPI. [Link]

-

4,4'-Dimethoxydiphenylamine. NIST WebBook. [Link]

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. testbook.com [testbook.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. wikieducator.org [wikieducator.org]

An In-Depth Technical Guide to 4,5-Dimethoxypyridin-2-amine

CAS Number: 1000843-61-7

This technical guide provides a comprehensive overview of 4,5-Dimethoxypyridin-2-amine, a substituted pyridine of interest to researchers and professionals in synthetic chemistry and drug discovery. Due to the limited specific literature on this particular isomer, this document integrates data on closely related aminopyridines and dimethoxypyrimidines to offer insights into its potential synthesis, reactivity, and biological significance.

Core Compound Identification and Properties

4,5-Dimethoxypyridin-2-amine is a distinct chemical entity with the CAS number 1000843-61-7.[1][2] Its fundamental properties are summarized below, providing a baseline for its handling and application in a research setting.

| Property | Value | Source |

| CAS Number | 1000843-61-7 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥96% | [1] |

| InChI Key | XKKKEZUQYZLTGG-UHFFFAOYSA-N | [1] |

Storage and Handling: This compound should be stored in a dark place under an inert atmosphere at 2-8°C.[1]

Safety and Hazard Profile

From a regulatory standpoint, 4,5-Dimethoxypyridin-2-amine is classified with the GHS07 pictogram, indicating that it can be a skin, eye, or respiratory irritant.[1]

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthetic Pathways and Methodologies

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for 4,5-Dimethoxypyridin-2-amine could involve the construction of the pyridine ring from acyclic precursors or the late-stage functionalization of a pre-existing pyridine core.

Caption: Retrosynthetic analysis for 4,5-Dimethoxypyridin-2-amine.

Exemplary Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

The synthesis of the related compound 2-amino-4,6-dimethoxypyrimidine often serves as a valuable model for the types of reactions used to produce substituted aminopyrimidines and pyridines. A common industrial method involves a two-step process from simple starting materials.[3]

Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine

-

In a suitable reactor, dissolve guanidine nitrate and diethyl malonate in methanol.

-

Add sodium methoxide as a base to catalyze the condensation and cyclization reaction.

-

The reaction mixture is typically heated to reflux to drive the reaction to completion.

-

Upon cooling, the intermediate, 2-amino-4,6-dihydroxypyrimidine, precipitates and can be isolated by filtration.

Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine

-

The isolated 2-amino-4,6-dihydroxypyrimidine is suspended in a suitable solvent.

-

A methylating agent, such as dimethyl carbonate (a greener alternative to dimethyl sulfate or methyl iodide), is added.[3]

-

A catalyst, such as a layered double hydroxide, may be employed to improve the reaction rate and yield.[3]

-

The reaction is heated, and upon completion, the product is isolated and purified, often through recrystallization.

This "green" protocol using dimethyl carbonate avoids the use of highly toxic and explosive reagents like phosphorus oxychloride, which was used in older, multi-step syntheses.[3]

Potential Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors. The methoxy substituents on the pyridine ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making them attractive for drug design.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a hinge-binding motif, which often involves a nitrogen-containing heterocycle like a pyridine or pyrimidine. The 2-amino group of 4,5-Dimethoxypyridin-2-amine is well-positioned to form critical hydrogen bonds with the kinase hinge region.

Caption: Potential hinge-binding mode of a 2-aminopyridine scaffold.

Derivatives of related structures, such as imidazo[4,5-b]pyridines, have demonstrated significant antiproliferative activity against various cancer cell lines, including colon carcinoma.[4][5] Furthermore, substituted pyrimidines are core components of approved drugs like Pazopanib, a potent VEGFR inhibitor, and are explored as dual EGFR/VEGFR-2 inhibitors.[6][7] This body of research suggests that 4,5-Dimethoxypyridin-2-amine could serve as a valuable building block for synthesizing novel kinase inhibitors.

Spectroscopic and Analytical Characterization

For a researcher synthesizing or working with 4,5-Dimethoxypyridin-2-amine, thorough analytical characterization is crucial for structure verification and purity assessment. While specific spectra for this compound were not found, the expected spectroscopic signatures can be predicted.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring. - Two distinct singlets for the methoxy groups. - A broad singlet for the amine (-NH₂) protons. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring, with those bearing methoxy groups shifted downfield. - Two distinct signals for the methoxy carbons. |

| Mass Spec (MS) | - A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) | - N-H stretching vibrations for the primary amine. - C-O stretching for the methoxy groups. - C=C and C=N stretching vibrations characteristic of the pyridine ring. |

Conclusion

4,5-Dimethoxypyridin-2-amine (CAS 1000843-61-7) is a chemical intermediate with significant potential, particularly as a scaffold in the design of bioactive molecules for drug discovery. While direct research on this specific isomer is sparse, the extensive literature on related aminopyridines and dimethoxypyrimidines provides a strong foundation for predicting its chemical behavior and potential applications. As a building block, it offers functionalities that are highly relevant to contemporary medicinal chemistry, especially in the development of kinase inhibitors. Further research into its synthesis and biological activity is warranted to fully explore its potential.

References

-

2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. PubChem. [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC - NIH. [Link]

- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]

-

Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. PubMed. [Link]

-

Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibito. AIR Unimi. [Link]

-

2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715. PubChem. [Link]

-

Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. PubMed. [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH. [Link]

Sources

- 1. 4,5-Dimethoxypyridin-2-amine | 1000843-61-7 [sigmaaldrich.com]

- 2. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Dimethoxypyridin-2-amine Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Within this vast chemical space, dimethoxypyridin-2-amine derivatives are emerging as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the current understanding and future potential of these molecules in drug development. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, grounded in the broader context of 2-aminopyridine pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering not only a review of the field but also actionable experimental protocols and conceptual frameworks to guide future research and development efforts.

Introduction: The 2-Aminopyridine Moiety as a Privileged Scaffold

The 2-aminopyridine structure is a well-established pharmacophore, recognized for its ability to engage with a wide array of biological targets.[3][4] Its derivatives have demonstrated a remarkable spectrum of activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The introduction of dimethoxy substituents onto this privileged core offers a tantalizing prospect for modulating the physicochemical properties and biological activity of the parent molecule. These substitutions can influence lipophilicity, metabolic stability, and the electronic environment, thereby fine-tuning the interaction with target proteins. While comprehensive research specifically on dimethoxypyridin-2-amine derivatives is still maturing, the wealth of data on analogous compounds provides a robust predictive framework for their therapeutic potential.

Anticancer Activity: Targeting the Machinery of Malignancy

The fight against cancer is a primary focus of modern drug discovery, and pyridine-containing compounds have shown considerable promise.[2][5][6] Derivatives of 2-aminopyridine have been investigated as inhibitors of various kinases, enzymes that play a crucial role in cancer cell proliferation and survival.[7][8]

Proposed Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for the anticancer effects of dimethoxypyridin-2-amine derivatives is the inhibition of cyclin-dependent kinases (CDKs).[8] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9] By binding to the ATP-binding pocket of CDKs, these compounds can halt the cell cycle and induce apoptosis (programmed cell death).[9] The dimethoxy groups may enhance binding affinity and selectivity for specific CDK isoforms. Another potential target is the Janus kinase (JAK) family, particularly JAK2, which is implicated in myeloproliferative neoplasms.[7] Inhibition of the JAK/STAT signaling pathway can suppress the growth of cancer cells.[7]

Hypothetical Signaling Pathway for Anticancer Activity

Caption: Proposed mechanism of anticancer activity.

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][5][10]

Table 1: Representative Anticancer Activity of Structurally Related Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | 1.98 - 4.66 | [11] |

| Pyridone-based analogues | A549, MCF-7 | 0.008 - 0.015 | [5] |

| Isatin-pyridine derivatives | HepG2, A549, MCF-7 | Varies | [6] |

| Pyrido[2,3-d]pyrimidines | Walker 256 | Significant Activity | [12] |

Note: This table presents data for structurally related compounds to provide a predictive context for the potential activity of dimethoxypyridin-2-amine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ cells per well and allow them to adhere for 24 hours.[10]

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them to the desired concentrations in the culture medium. The final DMSO concentration should be less than 0.5%.[10] Add the compound dilutions to the wells and incubate for 48 hours.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[10]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[13] Pyridine derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[1][3][14][15][16]

Proposed Mechanism of Action

The precise mechanism of antimicrobial action for 2-aminopyridine derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. The lipophilicity conferred by the dimethoxy groups may facilitate the passage of the compounds across the microbial cell membrane. Once inside, they may interfere with DNA synthesis, protein synthesis, or enzyme function, leading to bacteriostatic or bactericidal effects.

Workflow for Antimicrobial Susceptibility Testing

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of novel compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or disk diffusion assays.[1][14][17]

Table 2: Representative Antimicrobial Activity of Structurally Related 2-Aminopyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Amino-3-cyanopyridines | S. aureus, B. subtilis | 0.039 | [1][14] |

| Thiazole-pyridine hybrids | S. aureus, B. subtilis, E. coli | Varies | [18] |

| Pyridine-benzothiazole hybrids | S. aureus, B. subtilis, E. coli | Varies | [18] |

Note: This table presents data for structurally related compounds to provide a predictive context for the potential activity of dimethoxypyridin-2-amine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[19]

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland turbidity standard.[19] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[19]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, from autoimmune disorders to cardiovascular disease.[20][21] 2-Aminopyridine derivatives have been reported to possess anti-inflammatory properties, suggesting their potential as therapeutic agents in this area.[22][23]

Proposed Mechanism of Action

The anti-inflammatory effects of these compounds may be mediated through the inhibition of key pro-inflammatory enzymes and cytokines. Cyclooxygenase-2 (COX-2) is a critical enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, these derivatives might suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.

In Vivo Model for Anti-inflammatory Activity

Caption: The carrageenan-induced paw edema model workflow.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[20][24][25][26]

Table 3: Representative Anti-inflammatory Activity of Structurally Related Amide Derivatives

| Compound Class | In Vivo Model | Activity | Reference |

| Dexketoprofen Amide Derivatives | Carrageenan-induced paw edema | Significant reduction in edema | [27] |

| Purine-2,6-dione derivatives | Carrageenan-induced paw edema | Significant anti-inflammatory effect | [28] |

| Amidine and Bis-amidine derivatives | Carrageenan-induced paw edema | Good anti-inflammatory activity | [22] |

Note: This table presents data for structurally related compounds to provide a predictive context for the potential activity of dimethoxypyridin-2-amine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization and Grouping: Acclimatize male Wistar rats for one week and divide them into control, standard, and test groups.[24]

-

Compound Administration: Administer the test compound orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).[26]

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.[25]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[25]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Synthesis of Dimethoxypyridin-2-amine Derivatives

The synthesis of dimethoxypyridin-2-amine derivatives can be achieved through various synthetic routes. A common approach involves the construction of the substituted pyridine ring followed by the introduction of the amino group, or vice versa. For instance, a multi-component reaction using enaminones as key precursors under solvent-free conditions has been shown to be an efficient method for synthesizing substituted 2-aminopyridines.[1][14][17] Another approach involves the methylation of dihydroxypyrimidine precursors.[29]

A general synthetic strategy could involve the Suzuki coupling of a bromo-substituted aminopyridine with a dimethoxyphenylboronic acid, or a similar cross-coupling reaction.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of dimethoxypyridin-2-amine derivatives.

General Experimental Protocol: Suzuki Coupling

-

Reaction Setup: In a round-bottom flask, combine the bromo-substituted 2-aminopyridine (1.0 eq), the appropriate dimethoxyphenylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).[30]

-

Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).[30] Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes.[30]

-

Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl2 (0.05 eq), under the inert atmosphere.[30]

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.[30]

-

Work-up: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[30][31]

-

Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR and mass spectrometry.

Conclusion and Future Outlook

Dimethoxypyridin-2-amine derivatives represent a promising class of compounds with the potential for significant therapeutic applications in oncology, infectious diseases, and inflammatory conditions. While direct research on this specific subclass is still in its early stages, the extensive body of work on related 2-aminopyridine and dimethoxy-substituted heterocyclic compounds provides a strong foundation for their continued investigation.

Future research should focus on the synthesis and biological evaluation of a focused library of dimethoxypyridin-2-amine derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action will be crucial for optimizing their therapeutic potential and identifying novel drug targets. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the exciting therapeutic possibilities of this unique chemical scaffold.

References

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1147-1160. [Link]

-

Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 5(11), 4697-4703. [Link]

-

Pérez-García, N., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. [Link]

-

Kumar, A., et al. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

-

Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. [Link]

-

Singh, R. K., & Singh, A. K. (2024). A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 21(2), 1335-1343. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Anonymous. (2025). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. [Link]

-

Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 145-153. [Link]

-

El-Hawary, S. S., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances, 14(35), 25301-25313. [Link]

-

Konečná, K., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(23), 5649. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Li, J., et al. (2021). DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes. RSC Advances, 11(23), 13963-13972. [Link]

-

Sharma, P., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

-

Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]

-

Kumar, N., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. [Link]

-

Anonymous. (2025). Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13091-13107. [Link]

- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4887. [Link]

-

Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]

-

Mhadhbi, Y., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

-

Kanth, S. R., et al. (2013). Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity. Bioorganic & Medicinal Chemistry Letters, 23(14), 4211-4215. [Link]

-

Wang, Y., et al. (2015). aminopyridine inhibits cell proliferation and affects anti-tumor activities of cell cycle-specific drugs in human breast cancer cells. Taylor & Francis eBooks. [Link]

-

Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Scilit. [Link]

-

Li, R., et al. (2022). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Dar-Abd-El-Nabi, A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6431. [Link]

-

Patel, R. V., et al. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(8), 1138-1147. [Link]

-

Rajtar, B., et al. (2016). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. Acta Poloniae Pharmaceutica, 73(3), 761-770. [Link]

-

Anonymous. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. chemrxiv.org. [Link]

-

El-Sayed, N. M., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(11), 2639. [Link]

-

Shestakov, A. S., et al. (2024). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 29(12), 2883. [Link]

-

Kumar, G. P., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Pharmaceutical and Biological Evaluations, 3(4), 380-386. [Link]

-

Stankova, I., et al. (2025). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Molecules, 30(13), 2898. [Link]

-

Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(15), 4983. [Link]

-

Suter, T. M., et al. (2000). Anti-inflammatory, antioxidant and analgesic amides. Farmaco, 55(11-12), 718-725. [Link]

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journaljpri.com [journaljpri.com]

- 3. researchgate.net [researchgate.net]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. theaspd.com [theaspd.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 21. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijpras.com [ijpras.com]

- 25. scielo.br [scielo.br]

- 26. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]

- 27. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

The 2-Aminopyridine Core: A Technical Guide to Synthesis, Optimization, and Application in Modern Drug Discovery

Foreword: The Enduring Relevance of a Privileged Scaffold

The 2-aminopyridine moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its deceptively simple structure belies a remarkable versatility, enabling it to serve as a cornerstone for a multitude of clinically significant therapeutics.[1][2][3][4] From anti-inflammatory agents like piroxicam to antiviral drugs such as delavirdine, the 2-aminopyridine core consistently imparts favorable pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth exploration of the discovery of novel 2-aminopyridine compounds, intended for researchers, scientists, and drug development professionals. We will traverse modern synthetic strategies, delve into the rationale behind experimental design, and present actionable protocols for the synthesis and preliminary evaluation of new chemical entities based on this remarkable pharmacophore.

I. Strategic Synthesis of the 2-Aminopyridine Nucleus

The construction of the 2-aminopyridine ring system is a mature field, yet one that continues to evolve with the advent of new catalytic methods and a growing emphasis on green chemistry. The choice of synthetic route is dictated by factors such as desired substitution patterns, scale, and the availability of starting materials.

Classical Approaches and Modern Refinements

Historically, the Chichibabin reaction, involving the direct amination of pyridine with sodium amide, was a primary method for synthesizing 2-aminopyridine. However, its harsh conditions and limited substrate scope have led to its general replacement by more versatile cross-coupling strategies.

Modern approaches predominantly rely on the substitution of a leaving group at the C2 position of the pyridine ring. This is most commonly a halide, with the reactivity order being I > Br > Cl > F. The choice of coupling partner and catalytic system is critical for achieving high yields and broad functional group tolerance.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This has become a workhorse reaction in medicinal chemistry for the formation of C-N bonds.[5][6] The use of specialized phosphine ligands, such as DavePhos, allows for the coupling of a wide range of amines with 2-halopyridines under relatively mild conditions.[6]

-

Copper-Catalyzed Goldberg Reaction: An older but still relevant method, the Goldberg reaction, utilizes a copper catalyst for the amination of aryl halides.[7] Recent advancements, such as the use of ligands like 1,10-phenanthroline, have improved the efficiency and substrate scope of this reaction, making it a cost-effective alternative to palladium-catalyzed methods.[7]

De Novo Ring Formation Strategies

An alternative to the functionalization of a pre-formed pyridine ring is the construction of the 2-aminopyridine scaffold from acyclic precursors. These methods offer access to unique substitution patterns that may be difficult to achieve through traditional cross-coupling.

-

Multicomponent Reactions (MCRs): One-pot MCRs provide a highly efficient means of generating molecular complexity from simple starting materials.[8][9] For instance, a three-component reaction between an enaminone, malononitrile, and a primary amine can yield highly substituted 2-amino-3-cyanopyridine derivatives in a single, atom-economical step.[8][9]

Below is a generalized workflow for the synthesis of a 2-aminopyridine library, highlighting key decision points and quality control checks.

Caption: A generalized workflow for the discovery of novel 2-aminopyridine compounds.

II. Structure-Activity Relationship (SAR) and Bioisosteric Replacement

The development of a successful drug candidate hinges on a thorough understanding of its SAR. For the 2-aminopyridine scaffold, key points of diversification include the amino group, the pyridine ring itself, and any appended substituents.

The Role of the Amino Group

The 2-amino group is a critical pharmacophoric feature. It can act as a hydrogen bond donor and a basic center, often engaging in key interactions with the biological target. Modification of this group, for example, by alkylation or acylation, can have a profound impact on potency and selectivity.[6] It's important to consider that such modifications will also alter the pKa of the molecule, which can influence its solubility, permeability, and off-target activities.

Bioisosteric Replacements

Bioisosterism is a powerful strategy for fine-tuning the properties of a lead compound.[11][12] In the context of 2-aminopyridines, common bioisosteric replacements can be employed to modulate physicochemical properties and explore new intellectual property space.

| Original Moiety | Bioisosteric Replacement(s) | Rationale for Replacement |

| Pyridine Nitrogen | CH, C-F | Modulate pKa, alter metabolic stability, improve cell permeability. |

| Phenyl substituent | Thiophene, Pyrazole | Introduce additional hydrogen bond acceptors/donors, modify lipophilicity. |

| Carboxylic Acid | Tetrazole, Acylsulfonamide | Improve oral bioavailability, enhance metabolic stability. |

| Pyridine N-oxide | 2-Difluoromethylpyridine | Mimic electronic properties with improved metabolic stability.[13] |

III. Experimental Protocols

The following protocols are provided as representative examples and should be adapted as necessary for specific substrates and scales.

Protocol: Palladium-Catalyzed Synthesis of N-Aryl-2-aminopyridine

This protocol is adapted from the Buchwald-Hartwig amination methodology.[6]

Materials:

-

2-Bromopyridine (1.0 mmol)

-

Aryl amine (1.2 mmol)

-

Pd₂(dba)₃ (0.025 mmol)

-

DavePhos (0.050 mmol)

-

Sodium tert-butoxide (1.4 mmol)

-

Anhydrous Toluene (5 mL)

Procedure:

-